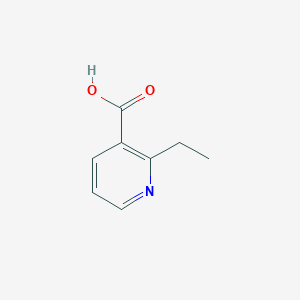

2-Ethylnicotinic acid

Descripción

Overview of Nicotinic Acid Derivatives in Medicinal Chemistry

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities. acs.orgchemistryjournal.net These compounds, characterized by a pyridine (B92270) ring, have been investigated for their therapeutic potential in various diseases. chemistryjournal.netresearchgate.net

Historically, nicotinic acid has been used to manage high cholesterol levels. chemistryjournal.netresearchgate.net However, its application has been limited by certain side effects. This has spurred the development of numerous derivatives with the aim of enhancing efficacy and improving safety profiles. chemistryjournal.netjst.go.jp Researchers have modified the core nicotinic acid structure at different positions to create novel compounds with diverse pharmacological properties. For instance, the introduction of (thio)ether functionalities at the 6-position has led to the discovery of potent α-amylase and α-glucosidase inhibitors, which are relevant for type 2 diabetes treatment. acs.org

Furthermore, derivatives such as 2-aryl nicotinic acids have shown promise as analgesic and anti-inflammatory agents. researchgate.netjst.go.jp The versatility of the nicotinic acid scaffold is also evident in its use to synthesize derivatives with potential applications in treating Alzheimer's disease, pneumonia, and kidney diseases. chemistryjournal.netresearchgate.net The synthesis of these derivatives often involves multi-step processes, starting from key intermediates like 6-chloro-nicotinic acid or utilizing various condensation reactions. acs.orgjst.go.jp The continuous exploration of nicotinic acid derivatives underscores their significance in the quest for new therapeutic agents. benthamscience.com

Historical Context of 2-Ethylnicotinic Acid within Pyridine Chemistry

The story of this compound is intrinsically linked to the history of pyridine chemistry. Pyridine, a basic heterocyclic organic compound, was first isolated in the 1840s by the Scottish chemist Thomas Anderson from heated animal bones. acs.org He named it "pyridine" from the Greek word "pyr" (fire), reflecting its flammability. acs.org The cyclic structure of pyridine, with a nitrogen atom replacing a methine group in a benzene (B151609) ring, was determined decades later. acs.orgwikipedia.org

The synthesis of pyridine derivatives has been a significant area of research. A major breakthrough came in 1881 when Arthur Rudolf Hantzsch developed a method for synthesizing dihydropyridine (B1217469) derivatives, which could then be oxidized to form the corresponding pyridine compounds. acs.orgwikipedia.org Later, in 1924, Aleksei Chichibabin devised an improved synthesis method. acs.org These foundational synthetic strategies paved the way for the creation of a vast array of substituted pyridines.

The synthesis of 2-substituted pyridines can be achieved through various methods, including the addition of Grignard reagents to pyridine N-oxides. organic-chemistry.org While the specific historical discovery of this compound is not widely documented, its existence is a logical extension of the broader exploration of pyridine and nicotinic acid chemistry. The development of synthetic methodologies for introducing alkyl groups onto the pyridine ring has been a key enabler for creating compounds like this compound.

Significance of this compound in Contemporary Chemical and Biological Sciences

In modern chemical and biological sciences, this compound serves as a valuable building block and a subject of research interest. moldb.com Its structure, featuring both a carboxylic acid group and an ethyl group on the pyridine ring, offers multiple sites for chemical modification, making it a useful intermediate in the synthesis of more complex molecules.

One notable application of a related compound, 5-ethyl-2,3-pyridinedicarboxylic acid, is in the synthesis of the herbicide imazethapyr. google.com This process involves the formation of an anhydride (B1165640) from the dicarboxylic acid, followed by reaction with other reagents. google.com While this is not a direct application of this compound itself, it highlights the utility of ethyl-substituted pyridine carboxylic acids in agrochemical development.

The general class of nicotinic acid derivatives continues to be a fertile ground for drug discovery. benthamscience.com Research into these compounds has yielded potential anticancer agents, with various derivatives showing promising biological activity. benthamscience.com The ability of nicotinic acid derivatives to interact with biological targets is often dependent on the nature and position of the substituents on the pyridine ring. Therefore, compounds like this compound represent a piece of the larger puzzle in understanding structure-activity relationships within this class of molecules.

While specific, high-profile applications of this compound are not extensively reported in mainstream scientific literature, its availability as a research chemical suggests its ongoing use in synthetic and medicinal chemistry research. sigmaaldrich.comcalpaclab.com Its properties and reactivity are of interest to chemists developing new synthetic methods or designing novel bioactive compounds.

Structure

3D Structure

Propiedades

IUPAC Name |

2-ethylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-2-7-6(8(10)11)4-3-5-9-7/h3-5H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RESGCFMULOVHHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10333457 | |

| Record name | 2-ethylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3421-76-9 | |

| Record name | 2-ethylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethylnicotinic Acid and Its Analogues

Established Synthetic Routes to 2-Ethylnicotinic Acid

Established synthetic routes for nicotinic acid derivatives, including this compound, often rely on the oxidation of substituted alkylpyridines. These methods, while effective, typically involve multiple steps and require careful control of reaction conditions to achieve desired yields and purity.

Multi-step Synthesis Approaches

A common and logical multi-step approach to synthesizing this compound involves the selective oxidation of a suitable precursor, such as 2-ethyl-3-methylpyridine (B3061148). This process is analogous to the industrial production of nicotinic acid from 3-methylpyridine (B133936) (3-picoline). The key transformation is the conversion of the methyl group at the 3-position into a carboxylic acid, while leaving the ethyl group at the 2-position intact.

The synthesis can be outlined in the following general steps:

Precursor Synthesis: If not commercially available, the 2-ethyl-3-methylpyridine precursor would first need to be synthesized.

Oxidation: The crucial step is the oxidation of the methyl group. Various oxidizing agents can be employed, including potassium permanganate (B83412) (KMnO₄), nitric acid (HNO₃), or catalytic vapor-phase oxidation with air. google.comresearchgate.net The reaction with strong oxidants like nitric acid often requires high temperatures and pressures. nih.gov

Purification: Following oxidation, the resulting this compound must be isolated from the reaction mixture, which may contain unreacted starting material, by-products, and the oxidizing agent. This is typically achieved through pH adjustment to precipitate the acid, followed by filtration and recrystallization to yield the pure product. google.com

Another established industrial pathway for nicotinic acid involves the oxidative ammonolysis of an alkylpyridine to form a cyanopyridine intermediate, which is then hydrolyzed to the carboxylic acid. nih.gov A similar pathway could be adapted for this compound.

Optimization of Reaction Conditions and Yields

The efficiency of this compound synthesis via oxidation is highly dependent on the optimization of reaction parameters to maximize yield and selectivity while minimizing by-product formation and environmental impact. Drawing parallels from the extensively studied vapor-phase oxidation of 3-methylpyridine to nicotinic acid, several key factors can be optimized. researchgate.net

Catalyst Selection: The choice of catalyst is critical in vapor-phase oxidation. Vanadium pentoxide (V₂O₅) is a common catalyst, often modified with other metal oxides like tin(IV) oxide (SnO₂), zirconium dioxide (ZrO₂), or titanium dioxide (TiO₂) to enhance activity and selectivity. researchgate.net The promoter oxides can increase the nucleophilicity of the vanadyl oxygen, facilitating the oxidation of the methyl group.

Temperature and Pressure: Oxidation reactions are typically conducted at elevated temperatures (e.g., 250–350 °C) and pressures. nih.gov The optimal temperature is a trade-off between achieving a high reaction rate and preventing over-oxidation or decomposition of the desired product.

Reactant Ratios: The molar ratio of the reactants, specifically the alkylpyridine, oxygen (from air), and water (steam), must be carefully controlled. Steam is often used to modulate the reaction temperature and facilitate desorption of the product from the catalyst surface. researchgate.net

Flow Rate: In a continuous flow reactor, the feed rate of the reactants over the catalyst bed determines the contact time, which directly impacts conversion and yield. researchgate.net

The table below illustrates typical parameters that are optimized in the synthesis of nicotinic acid via vapor-phase oxidation of 3-methylpyridine, which would be analogous for this compound production.

| Parameter | Condition Range | Effect on Synthesis |

|---|---|---|

| Catalyst Composition | V₂O₅, V₂O₅-SnO₂, V₂O₅-ZrO₂, V₂O₅-SnO₂-TiO₂ | Affects conversion rate and selectivity towards nicotinic acid. Promoters like ZrO₂ can significantly increase yield. researchgate.net |

| Reaction Temperature | 250 - 350 °C | Higher temperatures increase conversion but may decrease selectivity due to side reactions. |

| Molar Ratio (Picoline:O₂:H₂O) | e.g., 1:14:90 | Ensures sufficient oxidant and helps control reaction thermodynamics and product desorption. researchgate.net |

| Pressure | Atmospheric to several MPa | Higher pressure can increase reaction rates but also adds to equipment cost and complexity. nih.gov |

Novel Synthetic Approaches to this compound Derivatives

Modern synthetic chemistry offers innovative approaches for the creation of nicotinic acid analogues, focusing on efficiency, selectivity, and the ability to generate molecular diversity. These methods include enzyme-catalyzed reactions, modular click chemistry, and the use of reactive intermediates.

Enzyme-Catalyzed Base Exchange Reactions in Nicotinic Acid Analog Synthesis

While direct enzymatic synthesis of this compound is not widely documented, enzymatic methods are paramount in producing nicotinic acid analogues, particularly nucleosides. One such powerful technique is enzymatic transglycosylation, which involves the transfer of a carbohydrate moiety from a donor nucleoside to a different heterocyclic base. butlerov.comnih.gov

This reaction is catalyzed by nucleoside phosphorylases (NPs). The process occurs in two main steps:

The donor nucleoside is phosphorolytically cleaved by the NP enzyme to generate the heterocyclic base and an activated sugar phosphate (B84403) (e.g., α-D-ribose-1-phosphate).

The same enzyme then catalyzes the reaction between the sugar phosphate and an acceptor base (such as a functionalized nicotinic acid derivative) to form a new nucleoside. mdpi.com

This method holds several advantages, including exceptional stereo- and regioselectivity, allowing the formation of specific anomers (typically β-anomers) under mild, aqueous conditions. butlerov.com By using a derivative of this compound as the acceptor base, this enzymatic approach can be employed to create a variety of complex, biologically relevant analogues that would be challenging to produce through traditional chemical synthesis.

Click Chemistry Applications in Derivative Synthesis

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. acgpubs.org The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole ring to link two molecular fragments. This modular approach is exceptionally well-suited for synthesizing derivatives of this compound.

The strategy involves first functionalizing the this compound core with either an azide (B81097) or an alkyne "handle." This can be achieved through standard organic transformations, for example, by converting the carboxylic acid to an amide linked to an azide- or alkyne-containing molecule.

Once the functionalized this compound is prepared, it can be "clicked" with a diverse library of complementary molecules (alkynes or azides, respectively) to rapidly generate a wide array of derivatives. nih.gov

General Scheme:

Functionalization: React this compound with an amine-containing linker (e.g., propargylamine (B41283) to add an alkyne, or an azido-amine to add an azide) via amide bond formation.

Click Reaction: React the alkyne-functionalized this compound with an azide-containing molecule (R-N₃) in the presence of a Cu(I) catalyst. This reaction is highly efficient and compatible with the carboxylic acid group. acgpubs.orgacs.org

This methodology allows for the straightforward attachment of various functionalities (e.g., fluorophores, polymers, or biologically active scaffolds) to the nicotinic acid framework. dtu.dk

Synthesis via Intermediate Cyclic Anhydrides

A classic and effective method for creating derivatives such as esters and amides is through the use of a more reactive intermediate, such as a cyclic anhydride (B1165640). For this compound, this would involve the formation of 2-Ethylnicotinic anhydride.

The anhydride can be synthesized from the carboxylic acid through several methods:

Dehydration: Direct heating of the carboxylic acid, although this is often inefficient for non-cyclic anhydrides. quimicaorganica.org

Reaction with an Acyl Halide: A more common and milder method involves reacting this compound with its corresponding acyl chloride (2-ethylnicotinoyl chloride). The acyl chloride itself is prepared by treating the carboxylic acid with a reagent like thionyl chloride (SOCl₂). libretexts.org

Once formed, 2-Ethylnicotinic anhydride is a highly effective acylating agent. It reacts readily with nucleophiles in nucleophilic acyl substitution reactions: chemistrysteps.com

With Alcohols: Reaction with an alcohol (R'-OH) yields an ester of this compound and a molecule of this compound.

With Amines: Reaction with an amine (R'-NH₂) yields an amide of this compound and a carboxylate salt. Two equivalents of the amine are typically required, as one serves as the nucleophile and the other as a base. libretexts.org

This approach provides a reliable pathway to synthesize ester and amide derivatives under relatively mild conditions. chemistrysteps.comorgosolver.com

Photochemical Synthesis and Ethylation Reactions

Photochemical reactions offer a unique approach to the synthesis and modification of nicotinic acid derivatives. The irradiation of nicotinic acid esters can lead to novel molecular structures through cycloaddition reactions. For instance, the photolysis of 2-alkoxynicotinates has been shown to produce cage-type photodimers. acs.org This reactivity highlights the potential of photochemical methods to construct complex molecular architectures from simpler nicotinic acid precursors.

While direct photochemical ethylation of the nicotinic acid core to produce this compound is not extensively documented, photochemical methods are known to facilitate alkylation in related systems. The irradiation of an alcoholic solution of nicotinate (B505614) in the presence of sulfuric acid has resulted in both alkylation and alkoxylation. acs.org This suggests that under appropriate conditions, a photochemically induced ethylation could be a viable synthetic route. The mechanism of such a reaction would likely involve the photochemical generation of ethyl radicals that could then attack the pyridine (B92270) ring.

The efficiency of these photochemical reactions can be influenced by various factors, including the concentration of the substrate. In the case of the photodimerization of 2-alkoxynicotinates, the quantum yield for the formation of the dimer was found to be dependent on the concentration of the starting material, with lower concentrations leading to less efficient cycloaddition. acs.org

Precursor and Intermediate Chemistry in this compound Synthesis

The synthesis of this compound and its analogues often involves the strategic manipulation of various precursor molecules and key intermediates.

Derivatives of Pyridine-2,3-dicarboxylic Acid and their Conversion

Pyridine-2,3-dicarboxylic acid and its derivatives are crucial precursors in the synthesis of substituted nicotinic acids. One common strategy involves the conversion of pyridine-2,3-dicarboxylic acid esters to their corresponding cyclic anhydrides. google.comgoogleapis.com This transformation is significant as the anhydride is a versatile intermediate that can be further reacted to introduce various substituents.

The synthesis of pyridine-2,3-dicarboxylic acid itself can be achieved through the oxidation of quinoline. google.comresearchgate.net This process can be optimized by using a chlorate (B79027) salt in an aqueous acidic medium, sometimes in the presence of cupric ions. google.com The purity of the resulting pyridine-2,3-dicarboxylic acid is critical for its effective conversion into the desired nicotinic acid derivatives.

Role of Oxazolines in Substituted Nicotinic Acid Synthesis

Oxazolines are five-membered heterocyclic compounds that serve as important directing groups in the synthesis of substituted pyridines, including nicotinic acid derivatives. wikipedia.orgnih.gov The oxazoline (B21484) group can be readily introduced onto the pyridine ring and can facilitate regioselective metalation, allowing for the introduction of substituents at specific positions. grafiati.com

The synthesis of oxazolines typically involves the cyclization of a 2-amino alcohol with a carboxylic acid or its derivative. wikipedia.orgmdpi.com This method is versatile and allows for the preparation of a wide range of chiral oxazolines, which can be used in asymmetric synthesis. nih.gov

In the context of nicotinic acid synthesis, an oxazoline substituent can direct lithiation to an adjacent position on the pyridine ring. This lithiated intermediate can then be quenched with an electrophile to introduce a desired functional group. Subsequent hydrolysis of the oxazoline moiety reveals the carboxylic acid group of the nicotinic acid derivative. This strategy provides a powerful tool for the regioselective synthesis of highly substituted nicotinic acids. grafiati.com

Synthesis of Pyrrolo[2,3-d]pyrimidine Analogues from Nicotinoyl Derivatives

Nicotinoyl derivatives can serve as starting materials for the synthesis of more complex heterocyclic systems, such as pyrrolo[2,3-d]pyrimidines, which are analogues of purines and often exhibit significant biological activity. mdpi.comresearchgate.netmdpi.com The synthesis of these fused heterocyclic systems often involves the construction of the pyrrole (B145914) ring onto the pyridine core of the nicotinic acid derivative.

One synthetic approach involves the reaction of a suitably substituted aminopyrimidine with a derivative of nicotinic acid. For example, a one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives can afford polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives in high yields. scielo.org.mx While not directly starting from a simple nicotinoyl derivative, this demonstrates the construction of the pyrrolo[2,3-d]pyrimidine scaffold.

More direct approaches have utilized nicotinoyl precursors. For instance, the synthesis of certain pyrrolo[2,3-d]pyrimidine derivatives has been achieved through the reaction of a nicotinoyl derivative with a suitable aminopyrrole. The versatility of the nicotinic acid scaffold allows for the introduction of various substituents that can be carried through the synthetic sequence to the final pyrrolo[2,3-d]pyrimidine product. nih.govnih.gov

Strategies for Achieving Stereoselectivity and Regioselectivity in Synthesis

Achieving control over stereoselectivity and regioselectivity is a critical aspect of modern organic synthesis, particularly for the preparation of biologically active molecules such as analogues of this compound.

Regioselectivity in the synthesis of substituted nicotinic acids can often be controlled through the use of directing groups, as discussed with the use of oxazolines. grafiati.com These groups can activate or deactivate certain positions on the pyridine ring towards electrophilic or nucleophilic attack, thereby directing the introduction of new substituents to a specific location.

Stereoselectivity becomes important when chiral centers are present in the target molecule or its analogues. The synthesis of enantiomerically pure compounds often relies on the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool. For example, in the synthesis of chiral oxazolines, the use of optically pure amino alcohols derived from amino acids can introduce chirality into the molecule. nih.gov This chirality can then influence the stereochemical outcome of subsequent reactions.

Structure Activity Relationships Sar in 2 Ethylnicotinic Acid Derivatives

Impact of Substitutions on Biological Activity

Substitutions at the 2-Position and their Effects

The ethyl group at the 2-position of the nicotinic acid core is a critical determinant of its activity. The size and nature of the alkyl substituent at this position can profoundly impact the molecule's interaction with its biological target. While specific data for a wide range of 2-alkylnicotinic acids is not extensively available in publicly accessible literature, general principles of medicinal chemistry suggest that varying the length and branching of the alkyl chain would modulate the compound's lipophilicity and steric profile.

For instance, increasing the chain length from a methyl to a propyl or butyl group could enhance lipophilicity, potentially leading to improved cell membrane permeability. However, an excessively bulky substituent might introduce steric hindrance, preventing optimal binding to a receptor's active site. The ethyl group in 2-ethylnicotinic acid represents a balance between these factors.

To illustrate the potential impact of 2-position substitutions, the following table presents hypothetical data based on general SAR principles for a generic biological activity.

| Substituent at 2-Position | Relative Biological Activity (%) | LogP (Calculated) |

|---|---|---|

| -CH3 (Methyl) | 85 | 1.2 |

| -CH2CH3 (Ethyl) | 100 | 1.7 |

| -CH2CH2CH3 (Propyl) | 92 | 2.2 |

| -CH(CH3)2 (Isopropyl) | 75 | 2.1 |

This table is for illustrative purposes and is based on general structure-activity relationship trends. Actual data may vary depending on the specific biological target.

Substitutions at the 5-Position and their Effects

Modification at the 5-position of the nicotinic acid ring has been shown to be a viable strategy for modulating the biological activity of related compounds. Introducing different functional groups at this position can influence the electronic distribution within the pyridine (B92270) ring and provide additional points of interaction with a biological target. For example, the introduction of electron-withdrawing or electron-donating groups can alter the pKa of the carboxylic acid and the basicity of the pyridine nitrogen, which can be crucial for receptor binding.

While specific studies on 5-substituted this compound are limited, research on other nicotinic acid derivatives provides valuable insights. For instance, in a series of nicotinic acid derivatives developed as potential anti-inflammatory agents, substitutions at the 5-position with various aromatic and heterocyclic moieties led to a range of activities.

The following table demonstrates the effect of different substituents at the 5-position on the anti-inflammatory activity of a model nicotinic acid derivative.

| Substituent at 5-Position | Inhibition of Nitric Oxide Production (%) |

|---|---|

| -H | 45 |

| -Cl | 62 |

| -OCH3 | 55 |

| -NO2 | 75 |

Data is derived from studies on related nicotinic acid derivatives and is intended to be illustrative of potential trends for this compound analogs.

Influence of Halogenation on Derivative Activity

Halogenation is a common strategy in medicinal chemistry to enhance the biological activity of a lead compound. The introduction of halogen atoms such as chlorine, bromine, or fluorine can affect a molecule's lipophilicity, metabolic stability, and binding interactions. In the context of nicotinic acid derivatives, halogenation at various positions has been shown to have a significant impact on their activity.

For example, studies on cytisine, a nicotinic acetylcholine (B1216132) receptor agonist with a structural resemblance to nicotinic acid, have shown that halogenation at the C3-position can increase binding affinity and functional potency. nih.gov Conversely, halogenation at the C5-position was found to be detrimental to its activity. nih.gov These findings suggest that the position of halogenation is critical in determining the effect on biological activity.

The following table illustrates the potential influence of halogenation at different positions of a nicotinic acid core on receptor binding affinity.

| Position of Halogenation | Halogen | Relative Binding Affinity (%) |

|---|---|---|

| 2-position | -Cl | 110 |

| 4-position | -F | 95 |

| 5-position | -Br | 70 |

| 6-position | -Cl | 125 |

This table presents hypothetical data based on general trends observed in related heterocyclic compounds.

Conformational Analysis and its Relation to Biological Function

The three-dimensional shape, or conformation, of a molecule is crucial for its interaction with a biological target. For this compound and its derivatives, the orientation of the ethyl group and the carboxylic acid substituent relative to the pyridine ring can significantly influence binding affinity and efficacy.

The rotation around the single bond connecting the ethyl group to the pyridine ring, as well as the bond connecting the carboxylic acid group, allows the molecule to adopt various conformations. Some of these conformations will be more energetically favorable than others. The biologically active conformation is the specific spatial arrangement that the molecule adopts when it binds to its receptor.

Conformational analysis of 2-alkyl-substituted pyridines often reveals a preference for conformations where the alkyl group is oriented away from the nitrogen atom to minimize steric hindrance. The presence of other substituents on the ring can further influence these conformational preferences. Understanding the preferred conformations of this compound derivatives can aid in the design of more rigid analogs that are locked in the bioactive conformation, potentially leading to increased potency and selectivity.

Computational Chemistry and Molecular Modeling in SAR Studies

In recent years, computational chemistry and molecular modeling have become indispensable tools in the study of structure-activity relationships. These methods allow researchers to predict the properties and biological activities of molecules before they are synthesized, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR) studies are a key component of computational drug design. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. By identifying the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that influence activity, QSAR models can be used to predict the activity of novel, unsynthesized derivatives. For this compound derivatives, a QSAR study could help to elucidate the optimal size and electronic nature of substituents at various positions.

Molecular docking is another powerful computational technique that predicts the preferred binding orientation of a ligand to a biological target. By simulating the interaction between a this compound derivative and its receptor, researchers can visualize the key binding interactions, such as hydrogen bonds and hydrophobic contacts. This information is invaluable for designing new derivatives with improved binding affinity.

Homology modeling is often employed when the experimental structure of the target receptor is not available. This technique involves building a 3D model of the target protein based on the known structure of a related homologous protein. This model can then be used for molecular docking studies with this compound derivatives to guide lead optimization.

The integration of these computational approaches provides a powerful platform for understanding the SAR of this compound derivatives and for the rational design of new and more effective therapeutic agents.

Biological Activities and Mechanisms of Action of 2 Ethylnicotinic Acid Derivatives

Antiproliferative and Antitumor Mechanisms

The potential of nicotinic acid derivatives as anticancer agents stems from their ability to interfere with various cellular processes essential for tumor growth and survival.

In vitro Antiproliferative Efficacy in Human Tumor Cell Lines

Numerous studies have demonstrated the cytotoxic effects of nicotinic acid derivatives against a range of human cancer cell lines. For instance, various synthesized derivatives have shown dose-dependent antiproliferative activity against breast cancer cell lines such as MDA-MB-468 and MCF7, with IC50 values in the micromolar range. imist.ma Similarly, other novel derivatives have exhibited potent activity against promyelocytic leukemia (HL60) and human colon carcinoma (HCT116) cell lines. mdpi.com

The efficacy of these compounds can be influenced by their chemical structure. For example, acylhydrazone derivatives of nicotinic acid have shown promising activity against Gram-positive bacteria, and their cyclized 1,3,4-oxadiazoline counterparts also exhibit antimicrobial properties. mdpi.com While this highlights their broader biological activity, it also underscores the potential for structural modifications to enhance specific cytotoxic effects against cancer cells. One study on 2-phenylacrylonitrile (B1297842) derivatives, for instance, identified a compound with potent inhibitory activity against HCT116 (IC50 = 5.9 nM) and BEL-7402 (IC50 = 7.8 nM) cells, demonstrating high selectivity compared to control drugs like paclitaxel. nih.gov

| Compound Class | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Ethacrynic acid derivatives | MDA-MB-468, MCF7 | 1.13 µM - 2.51 µM | imist.ma |

| Ethacrynic acid derivatives | HL60, HCT116 | 0.86 µM - 2.37 µM | mdpi.com |

| 2-phenylacrylonitrile derivative (1g2a) | HCT116 | 5.9 nM | nih.gov |

| 2-phenylacrylonitrile derivative (1g2a) | BEL-7402 | 7.8 nM | nih.gov |

In vivo Anticancer Potentials in Xenograft Models

The promising in vitro results of certain derivatives have been further investigated in animal models. In vivo studies using mouse xenograft models, where human tumor cells are implanted into mice, have provided evidence of the antitumor effects of related compounds. For example, a phthalazine-based derivative, which acts as a DNA intercalator and topoisomerase II inhibitor, demonstrated the ability to inhibit tumor proliferation and reduce solid tumor volume and mass in an in vivo examination. nih.gov Another study utilizing a xenograft model showed that a specific 2-phenylacrylonitrile derivative exhibited outstanding antitumor activity. nih.gov These studies are crucial for validating the therapeutic potential of these compounds and their suitability for further preclinical and clinical development.

Putative Biochemical Mechanisms Implicated in Antiproliferative Activity

The anticancer effects of nicotinic acid derivatives are attributed to several biochemical mechanisms. A primary mechanism is the induction of apoptosis, or programmed cell death. This can be triggered through various cellular events, including the disruption of mitochondrial function and the activation of caspases, which are key enzymes in the apoptotic pathway. mdpi.com

Modulation of Cellular Pathways (e.g., PI3K/AKT, p53, MAPK) by Related Compounds

Several key signaling pathways that regulate cell survival, proliferation, and death are frequently dysregulated in cancer. Derivatives of nicotinic acid and related compounds have been shown to modulate these pathways.

The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and growth. science.govcellsignal.com Niacin has been shown to activate the PI3K/Akt cascade, which can have protective effects in certain contexts. nih.gov However, in cancer cells, where this pathway is often overactive, inhibitors are sought. The modulation of this pathway is a key mechanism for the anticancer effects of many compounds. nih.govresearchgate.net

The MAPK pathway is another critical regulator of cellular processes, including proliferation and differentiation. nih.gov Erythropoietin (EPO), for example, can activate the MAPK pathway, which has implications for both normal and cancerous cells. nih.gov The ability of nicotinic acid derivatives to influence such fundamental pathways highlights their potential to alter cancer cell behavior.

DNA Intercalation and Topoisomerase Inhibition as Mechanisms

Some derivatives of nicotinic acid and other heterocyclic compounds exert their anticancer effects by directly targeting DNA and associated enzymes. DNA intercalation is a process where molecules insert themselves between the base pairs of the DNA double helix. nih.govresearchgate.net This can disrupt DNA replication and transcription, ultimately leading to cell death. The ability of a compound to intercalate is often dependent on its planar, polyaromatic structure. nih.govnih.gov

Topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and repair. mdpi.com Cancer cells, due to their high rate of proliferation, are particularly dependent on these enzymes. mdpi.com Certain compounds, known as topoisomerase inhibitors or poisons, can interfere with the function of these enzymes. researchgate.netmdpi.com They can stabilize the complex formed between topoisomerase and DNA, leading to DNA strand breaks and apoptosis. nih.govmdpi.com Several classes of compounds, including phthalazine (B143731) and olivacine (B1677268) derivatives, have been identified as potent topoisomerase II inhibitors. nih.govmdpi.com

Calcium Ion Release Modulation

Calcium ions (Ca2+) are versatile second messengers that regulate a vast array of cellular processes. nih.gov Nicotinic acid and its derivatives can influence intracellular calcium concentrations through various mechanisms. nih.gov

One mechanism involves the activation of nicotinic acetylcholine (B1216132) receptors (nAChRs), which are ion channels permeable to calcium. nih.gov The influx of calcium through these receptors can trigger further calcium release from intracellular stores like the endoplasmic reticulum, a process known as calcium-induced calcium release. nih.govplos.org This amplification of the calcium signal can mediate numerous downstream effects, from neurotransmitter release to gene expression. nih.gov

Nicotinic acid itself has been shown to cause an initial reduction followed by an elevation of intracellular calcium levels. nih.gov Additionally, nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP), a derivative of NADP, is a potent calcium-mobilizing agent that releases calcium from intracellular stores, which can then be amplified by ryanodine (B192298) receptors. ox.ac.uk This modulation of calcium signaling represents another avenue through which these compounds can exert their biological effects.

Agonist Activity for Ca2+ Release from Intracellular Stores

Nicotinic acid derivatives can act as agonists at certain receptors, triggering signaling cascades that result in the release of calcium ions (Ca2+) from intracellular storage compartments. The activation of nicotinic acetylcholine receptors (nAChRs) by agonists, for instance, can lead to an influx of extracellular Ca2+ and subsequent Ca2+-induced Ca2+ release from the endoplasmic reticulum. nih.gov This mobilization of intracellular Ca2+ is a critical event in many cellular processes. nih.gov

The process often involves the activation of distinct nAChR subtypes. nih.gov For example, studies on nigral dopaminergic neurons have shown that nicotine (B1678760) can elicit Ca2+ mobilization through two different pathways: one involving β2-subunit-containing nAChRs and another involving α7-subunit-containing nAChRs. nih.gov The Ca2+ influx initiated by receptor activation is then amplified by the recruitment of intracellular Ca2+ stores, a mechanism that contributes to the long-term effects of nicotinic agonists on the nervous system. nih.gov Furthermore, cellular Ca2+ responses can involve agonist-triggered release from both the endoplasmic reticulum and lysosomes, which are also physiologically active Ca2+ stores. nih.gov

Receptor Desensitization Phenomena

A key characteristic of receptor activation by agonists, including nicotinic acid derivatives, is the phenomenon of desensitization. This process involves the loss of response after prolonged or repeated exposure to the stimulating agonist, resulting in the inactivation of the receptor's ion channel. nih.gov Receptor desensitization is an intrinsic molecular property of the receptor and is triggered by the continued presence of the agonist. nih.gov

For nicotinic acetylcholine receptors (nAChRs), desensitization is linked to a conformational change in the receptor, which leads to an increased affinity for the agonist but an inactivation of its channel. nih.gov Some partial agonists for the α7 nAChR are known to cause a transient activation followed by a prolonged period of receptor desensitization or residual inhibition. nih.gov This desensitized state is stable in the absence of certain modulators but can be converted back to an active, current-conducting state by specific positive allosteric modulators (PAMs). nih.gov This indicates that the failure of receptors to resensitize is due to the stabilization of a desensitized state rather than a secondary inhibitory effect. nih.gov

Competition Ligand Binding Assays and Receptor Interactions

To characterize the interaction between 2-Ethylnicotinic acid derivatives and their target receptors, competitive ligand-binding assays are employed. These assays are crucial for determining the binding affinity of a compound for a specific receptor. The principle of this assay is the competition between a labeled ligand (often radioactive) with a known affinity and an unlabeled test compound (the derivative ) for the same binding site on the receptor. nih.govnih.gov

By measuring the concentration of the unlabeled compound required to displace 50% of the specifically bound labeled ligand (IC50 value), the inhibitory constant (Ki) can be calculated. This Ki value represents the affinity of the test compound for the receptor. For example, in studies of nicotinic acetylcholine receptors, derivatives can be evaluated for their ability to compete with a radiolabeled ligand like [3H]cytisine in rat brain preparations. The resulting Ki values provide a quantitative measure of the compound's binding potency.

These assays have been successfully adapted for high-throughput screening to evaluate the endocrine activities of various chemicals and to identify antagonists of nuclear receptor ligands. researchgate.net

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate. nih.govdrugs.com Certain derivatives of nicotinic and isonicotinic acids have been identified as inhibitors of these enzymes. nih.gov

Identification of this compound Derivatives as Carbonic Anhydrase Inhibitors

Aryl sulfonamides are a well-established class of potent carbonic anhydrase inhibitors. nih.gov Research has shown that derivatives incorporating a nicotinic acid framework can effectively inhibit several carbonic anhydrase isozymes. For instance, compounds derived from the reaction of aromatic or heterocyclic sulfonamides with isonicotinoyl chloride (an isomer of nicotinoyl chloride) have demonstrated efficient inhibition against CA I, II, and IV isozymes. nih.gov The inhibition is often in the nanomolar range, particularly for CA II and CA IV, which are involved in aqueous humor secretion in the eye. nih.gov This has established CA inhibitors as treatments for glaucoma. nih.govwikipedia.org

Selectivity Profiles for Pathogenic versus Human Carbonic Anhydrases

The existence of multiple carbonic anhydrase isoforms in humans (hCAs) and in pathogenic microorganisms presents an opportunity for developing selective inhibitors. nih.gov Targeting CA isoforms that are specific to pathogens or are overexpressed in disease states (like certain tumors) while sparing the ubiquitously expressed human isoforms (e.g., hCA I and II) is a key goal in drug design to minimize off-target effects. nih.govmdpi.com

The development of isoform-selective inhibitors relies on exploiting structural differences in the active sites of the various CAs. mdpi.com While specific studies on the selectivity of this compound derivatives for pathogenic versus human CAs are not detailed in the provided context, the general principle involves designing molecules that bind preferentially to the target enzyme. For example, novel libraries of hCA inhibitors based on modified triazolopyrimidine skeletons have been shown to potently inhibit tumor-associated isoforms hCA IX and XII with high selectivity over the cytosolic hCA I and II. nih.gov This highlights the feasibility of achieving desired selectivity profiles through targeted chemical synthesis.

Antimicrobial Efficacy

Recent research has focused on the synthesis of novel nicotinic acid derivatives to address the challenge of drug-resistant bacteria. nih.gov These efforts have led to the creation of compounds with significant antimicrobial properties.

Newly synthesized acylhydrazones, created through the condensation of nicotinic acid hydrazide with various aldehydes, have demonstrated notable activity against Gram-positive bacteria. nih.gov The antimicrobial efficacy was also observed against fungi of the genus Candida, although to a slightly lesser extent. The activity against Gram-negative bacterial strains was found to be the least potent among the tested microorganisms. nih.gov The derivatization of natural acids is a known strategy to enhance their biological properties, including antimicrobial effects. mdpi.com

The table below summarizes the antimicrobial activity of representative nicotinic acid derivatives from a recent study. nih.gov

| Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi (Candida) |

| Derivative A | Significant Activity | Low Activity | Moderate Activity |

| Derivative B | Significant Activity | Low Activity | Moderate Activity |

| Derivative C | Moderate Activity | Low Activity | Low Activity |

Antibacterial Activity against Gram-Positive and Gram-Negative Bacteria

Derivatives of nicotinic acid have demonstrated a range of antibacterial activities, with research indicating a general trend of higher efficacy against Gram-positive bacteria compared to Gram-negative bacteria. nih.govnih.gov Nicotinic acid itself does not have proven direct antibacterial effects, but it can enhance the ability of immune cells to combat bacteria like Staphylococcus aureus. nih.gov However, various synthesized derivatives, such as acylhydrazones and 1,3,4-oxadiazoles, exhibit notable antimicrobial properties. nih.gov

Studies on new acylhydrazone derivatives of nicotinic acid revealed very significant activity against Gram-positive bacteria, while the activity against Gram-negative strains was considerably weaker. nih.gov For instance, certain acylhydrazone compounds showed promising activity against Staphylococcus epidermidis and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Similarly, another study found that while some hybrid compounds of 2-thiohydantoin (B1682308) and 2-quinolone derivatives showed bacteriostatic activity against reference Gram-positive strains, only a few were effective against Gram-negative bacteria. mdpi.com This difference in susceptibility is often attributed to the complex and difficult-to-penetrate cell wall structure of Gram-negative bacteria. nih.gov

The broad-spectrum antimicrobial action of nicotine analogues suggests their potential in developing new strategies for disinfection or decontamination against clinically significant pathogens. medcraveonline.com

| Derivative Class | Gram-Positive Activity | Gram-Negative Activity | Reference Strains |

| Acylhydrazones | High | Low | Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis |

| 1,3,4-Oxadiazolines | Moderate to High | Low | Staphylococcus aureus (including MRSA), Bacillus subtilis |

| Nicotinamide (B372718) | Moderate | Moderate | E. coli, S. aureus, P. aeruginosa |

Mechanisms Targeting Bacterial Cell Envelopes (e.g., membrane depolarization, integrity)

The precise mechanisms by which this compound derivatives exert their antibacterial effects by targeting bacterial cell envelopes are not extensively detailed in current research. However, studies on related compounds provide some insight into potential modes of action. For example, niacinamide, the amide form of niacin, has been shown to induce microbial cell cycle arrest. nih.govresearchgate.net Investigations revealed that under niacinamide treatment, bacteria like E. coli and S. aureus increase their cell volume and elongate in preparation for division, but the final separation into daughter cells is prevented. nih.govresearchgate.net This suggests an interference with fundamental cellular processes rather than direct membrane disruption.

Further research into niacinamide's mode of action indicates it may directly interact with DNA, hindering its successful amplification, and cause an expansion of chromatin. nih.govresearchgate.net In fungi, niacinamide treatment has been linked to the remodeling of the cell wall, increasing exposure to β-glucans and chitin (B13524) content while decreasing mannan (B1593421) levels. researchgate.net While these findings pertain to niacinamide, they suggest that nicotinic acid-based compounds can interfere with cell division and wall integrity, pathways that are critical for bacterial survival. General antibacterial mechanisms often involve the disruption of the cell wall or membrane, inhibition of protein or nucleic acid synthesis, or interference with metabolic pathways. oregonstate.education

Antifungal Activity of Related Compounds

Various derivatives of nicotinic acid and nicotinamide have been identified as possessing significant antifungal properties. medcraveonline.comnih.gov These compounds have shown efficacy against a range of pathogenic fungi, including Candida albicans, which is responsible for a majority of vaginal infections and has developed resistance to several existing antifungal treatments. medcraveonline.com One study identified a (5-(4-fluorophenyl)nicotinoyl)-1-methylpyrrolidin-2-one compound as being particularly effective against C. albicans. medcraveonline.com

Nicotinamide derivatives have been a focus of research for developing new antifungal agents. nih.gov One series of synthesized nicotinamide derivatives yielded a compound with high activity against C. albicans, including fluconazole-resistant strains, with a minimum inhibitory concentration (MIC) value of 0.25 μg/mL. nih.gov The proposed mechanism for some of these derivatives involves the disruption of the fungal cell wall. nih.gov

Furthermore, nicotinamide itself has demonstrated broad antifungal properties by inhibiting sirtuin deacetylases, specifically Hst3p. nih.gov This inhibition leads to an increase in H3K56 acetylation, which in turn causes robust growth inhibition in fungi such as Candida albicans, Aspergillus fumigatus, and Aspergillus nidulans. nih.gov This mechanism is specific, as nicotinic acid, which does not inhibit Hst3p, fails to produce the same growth-inhibiting effect. nih.gov

| Compound/Derivative | Fungal Target | Noted Activity/Mechanism |

| (5-(4-fluorophenyl)nicotinoyl)-1-methylpyrrolidin-2-one | Candida albicans | Effective against pathogenic, opportunistic fungus. medcraveonline.com |

| Nicotinamide Derivative 16g | Candida albicans (including fluconazole-resistant strains) | Potent activity with MIC of 0.25 μg/mL; disrupts cell wall. nih.gov |

| Nicotinamide | Candida species, Aspergillus species | Broad antifungal properties; inhibits H3K56 deacetylation. nih.gov |

| Acylated Oxadiazole Derivatives | General Fungi | Evaluated for in vitro antifungal activity. researchgate.net |

| Acylhydrazone Derivatives | Candida species | Significant activity against fungi from the genus Candida. nih.gov |

Anti-inflammatory Properties

Derivatives of nicotinic acid have been synthesized and evaluated as potent anti-inflammatory agents. nih.govsemanticscholar.org Research has identified certain 2-substituted phenyl derivatives of nicotinic acid that display distinctive anti-inflammatory and analgesic activities, with some compounds showing a promising dual profile. semanticscholar.org In various studies, newly synthesized compounds from the nicotinic acid scaffold exhibited significant anti-inflammatory activity, comparable to standard drugs like ibuprofen, without adversely affecting the viability of macrophage cells. nih.gov

Inhibition of Inflammation-Related Biochemical Pathways

The anti-inflammatory effects of nicotinic acid and its derivatives are rooted in their ability to modulate key biochemical signaling pathways that govern the inflammatory response. A primary mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) pathway, a central regulator of pro-inflammatory gene expression. ahajournals.orgnih.gov

In activated human monocytes, nicotinic acid significantly reduces the secretion of pro-inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). ahajournals.org This suppression is achieved by preventing the phosphorylation and degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. ahajournals.orgnih.gov By stabilizing IκBα, nicotinic acid blocks the translocation of the active p65 subunit of NF-κB into the nucleus, thereby inhibiting the transcription of target inflammatory genes. ahajournals.orgmdpi.com Studies on new nicotinic acid derivatives confirm their ability to inhibit these key inflammatory cytokines (TNF-α, IL-6) as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

Beyond the NF-κB pathway, nicotine has been shown to exert anti-inflammatory effects through the JAK2/STAT3 signaling pathway in fibroblast-like synoviocytes, leading to the downregulation of IL-6 and Monocyte Chemoattractant Protein-1 (MCP-1). researchgate.net The activation of the nicotinic acid receptor GPR109A is essential for these anti-inflammatory actions. ahajournals.orgmdpi.com

Herbicidal Activity and Mechanisms

Role of Imidazolinone-Substituted this compound in Herbicide Action

Imidazolinone herbicides, which include derivatives of nicotinic acid, function by inhibiting a crucial enzyme in the biosynthesis of branched-chain amino acids in plants. unl.edunih.gov This mode of action targets the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). researchgate.netalberta.caweedscience.org ALS is the first and rate-limiting enzyme in the pathway that produces valine, leucine, and isoleucine. nih.govresearchgate.net These amino acids are essential building blocks for protein synthesis and are vital for plant growth and development. unl.edu

Interactions with Metal Ions and Chelation in Herbicide Formulations

Nicotinic acid and its isomers, such as picolinic acid, are known to form stable complexes with a variety of metal ions. This chelating ability is a crucial aspect of their biological and chemical behavior. In the context of herbicide formulations, the interaction with metal ions can influence the efficacy, stability, and environmental fate of the active ingredients.

Picolinic acid-based herbicides represent a significant class of synthetic auxin herbicides. nih.govnih.gov These compounds mimic the plant hormone auxin, leading to uncontrolled growth and eventual death of targeted weed species. nih.gov The herbicidal activity of these molecules is intrinsically linked to their chemical structure, which allows for specific binding to auxin receptors in plants. nih.gov

The ability of the pyridine (B92270) carboxylic acid scaffold, the core of this compound, to chelate metal ions is well-documented. orientjchem.org This interaction can be significant in agricultural formulations where metal ions are present, either as micronutrients or as components of other agrochemicals. The formation of metal complexes can alter the solubility, uptake, and translocation of the herbicidal compound within the plant. While direct studies on this compound in this context are not available, the known coordination chemistry of nicotinic and picolinic acids with metal ions such as copper and manganese suggests that this compound would also exhibit similar chelating properties. researchgate.net The nature of these interactions, including the stability of the resulting complexes, would depend on the specific metal ion and the physiological conditions.

| Compound Class | Example Herbicides | General Mechanism of Action | Potential Role of Metal Chelation |

| Picolinic Acid Derivatives | Picloram, Clopyralid, Aminopyralid | Synthetic Auxins | Influences solubility, stability, and plant uptake |

Antiviral Activity

Derivatives of nicotinic acid have emerged as a promising scaffold in the development of novel antiviral agents. The versatility of the nicotinic acid structure allows for modifications that can lead to compounds with potent activity against a range of viruses, including human immunodeficiency virus (HIV) and coronaviruses.

One area of investigation has been the development of glycyrrhizinic acid derivatives incorporating nicotinic acid. A preparation known as Glycyvir, which is a mixture of mono-, di-, tri-, and tetranicotinates of glycyrrhizinic acid, has demonstrated significant in vitro activity against both HIV-1 and three strains of SARS-CoV-2. mdpi.comresearchgate.net The antiviral efficacy of Glycyvir was found to be comparable to the reference drug Remdesivir in studies against SARS-CoV-2. mdpi.com

Furthermore, nicotinamide, a related compound, has been shown to inhibit HIV replication. oup.com Studies have also identified nicotinic acid itself as having in vitro antiviral activity against the H1N1 influenza virus. nih.gov

The antiviral mechanisms of nicotinic acid derivatives often involve the disruption of key stages in the viral life cycle, particularly viral replication. For instance, the antiviral action of Glycyvir against HIV-1 is suggested to interfere with the virus's entry into the host cell. mdpi.comresearchgate.net

In the case of H1N1, nicotinic acid has been shown to inhibit virus replication, in addition to exhibiting anti-inflammatory properties that can mitigate virus-induced lung injury. nih.gov The precise molecular targets within the viral replication machinery are a subject of ongoing research, but the broad-spectrum activity of some nicotinic acid derivatives suggests that they may act on fundamental processes common to different viruses.

While direct antiviral studies on this compound have not been reported, the established antiviral potential of the nicotinic acid scaffold highlights a promising avenue for future research and drug development.

| Derivative Class | Virus Targeted | Proposed Mechanism of Action |

| Nicotinates of Glycyrrhizinic Acid (Glycyvir) | HIV-1, SARS-CoV-2 | Interference with viral entry and replication mdpi.comresearchgate.net |

| Nicotinamide | HIV | Inhibition of HIV replication oup.com |

| Nicotinic Acid | H1N1 Influenza | Inhibition of viral replication nih.gov |

Pharmacological and Toxicological Considerations

In vitro and In vivo Biological Evaluation Models

While specific studies on 2-Ethylnicotinic acid are limited, the broader class of nicotinic acid derivatives has been evaluated for various pharmacological activities using a range of established biological models. These models are crucial in determining the therapeutic potential of new chemical entities.

In vitro models are fundamental for initial screening and mechanistic studies. For assessing anti-inflammatory activity, common in vitro models include:

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and Griess assays: These are used to evaluate the cytotoxicity and anti-inflammatory effects of compounds on macrophage cell lines, such as RAW 264.7, by measuring cell viability and nitrite (B80452) production, respectively.

Cytokine and Enzyme Level Evaluation: The levels of pro-inflammatory cytokines like TNF-α and IL-6, as well as enzymes such as iNOS and COX-2, are measured in stimulated macrophage cells to understand the anti-inflammatory mechanism of the tested compounds.

For anticancer activity, a variety of human cancer cell lines are employed to assess the cytotoxic or anti-proliferative effects of the derivatives.

In vivo models are subsequently used to validate the findings from in vitro studies in a whole-organism context. A widely used in vivo model for inflammation is:

Carrageenan-induced Arthritis in Rats: This model is utilized to evaluate the anti-inflammatory efficacy of compounds by measuring the reduction in paw edema after the administration of an inflammatory agent.

It is important to note that while these models are standard for nicotinic acid derivatives, the specific biological activities of this compound have not been reported using these systems.

Cytotoxicity Profiles of this compound Derivatives

The cytotoxicity of this compound derivatives is not well-documented. However, studies on other nicotinic acid derivatives provide insights into their potential effects on cell viability. For instance, novel acylhydrazones derived from nicotinic acid have been synthesized and evaluated for their antibacterial and anticancer activities. These compounds showed significant activity against Gram-positive bacteria and some fungi, with the encouraging finding that they did not exert a toxic effect on normal cell lines.

The evaluation of cytotoxicity is a critical step in drug discovery and is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process by 50%.

| Cell Line | Compound Type | Observed Effect | Reference |

| Normal cell lines | Acylhydrazones of nicotinic acid | No toxic effect | fishersci.co.uk |

Further research is necessary to establish the specific cytotoxicity profile of this compound and its derivatives against a panel of cancerous and non-cancerous cell lines.

Drug Metabolism and Pharmacokinetic (DMPK) Implications for Derivatives

There is a significant lack of information regarding the drug metabolism and pharmacokinetic (DMPK) properties of this compound and its derivatives. Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is crucial for its development as a therapeutic agent.

Studies on nicotinic acid itself indicate that its metabolism can be complex and dose-dependent. The primary routes of metabolism for nicotinic acid include conjugation with glycine (B1666218) to form nicotinuric acid and a pathway leading to the formation of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD). The pharmacokinetic profile of nicotinic acid can be influenced by the formulation, with different release profiles affecting its bioavailability and adverse effect profile.

For derivatives of 2-arylpropionic acids, another class of acidic compounds, stereospecificity in pharmacokinetic processes has been observed, with metabolic inversion of enantiomers occurring in a species-dependent manner. This highlights the importance of considering stereochemistry in the DMPK evaluation of chiral derivatives.

Without specific studies on this compound, its DMPK profile remains speculative. Future research should focus on in vitro metabolic stability assays, plasma protein binding, and in vivo pharmacokinetic studies in animal models to fill this knowledge gap.

Toxicity Assessment (e.g., irritation, respiratory effects)

2-(Ethylthio)nicotinic acid: A safety data sheet for this compound indicates that it is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3).

2-Chloronicotinic acid: Similarly, this compound is classified as a skin irritant (Category 2), a serious eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3). It is also noted to be irritating to the mucous membrane and upper respiratory tract.

Based on these closely related analogues, it is prudent to handle this compound with care, assuming it may also possess irritant properties to the skin, eyes, and respiratory system.

| Compound | Hazard Classification | Potential Effects |

| 2-(Ethylthio)nicotinic acid | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | Skin irritation, serious eye irritation, respiratory irritation |

| 2-Chloronicotinic acid | Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 | Skin irritation, serious eye irritation, respiratory irritation, mucous membrane irritation |

These classifications are based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is imperative that a full toxicological assessment of this compound be conducted to establish its specific safety profile.

Advanced Research Directions and Future Perspectives

Rational Drug Design and Optimization of 2-Ethylnicotinic Acid Scaffolds

Rational drug design is a strategic approach that leverages the understanding of a biological target's three-dimensional structure to design and synthesize new drug candidates. sci-hub.stnih.gov This methodology moves beyond traditional trial-and-error screening by creating molecules with a high affinity and specificity for their intended target, thereby enhancing therapeutic effects while minimizing off-target interactions. pitt.edu For the this compound scaffold, this process involves iterative cycles of designing, synthesizing, and testing new derivatives to establish clear Structure-Activity Relationships (SAR).

SAR studies are fundamental to optimizing a lead compound. drugdesign.org By systematically modifying the this compound structure—for instance, by altering the length or branching of the ethyl group, substituting other positions on the pyridine (B92270) ring, or converting the carboxylic acid to amides, esters, or hydrazones—researchers can determine which chemical features are critical for biological activity. drugdesign.orgnih.gov For example, studies on related thionicotinic acid derivatives have shown that converting the carboxylic acid to an amide or nitrile analog significantly impacts vasorelaxant and antioxidant activity, demonstrating the importance of this functional group in receptor binding or downstream signaling. mdpi.comnih.gov Similarly, research on other nicotinic acid derivatives has led to the development of pharmacophore models, which identify the key electronic and steric features required for activity, such as hydrogen bond donors and aromatic regions. nih.gov These models can then guide the in-silico design of new this compound derivatives with predicted high potency.

Table 1: Biological Activity of Sample Nicotinic Acid Derivatives

| Compound | Modification | Target/Assay | Activity Metric | Observed Potency | Source |

|---|---|---|---|---|---|

| Compound 5c (Nicotinic Acid-Based) | Complex hydrazone derivative | VEGFR-2 Inhibition | IC₅₀ | 0.068 µM | nih.gov |

| 2-(1-adamantylthio)nicotinic acid | Thioether at position 2 | Vasorelaxation | ED₅₀ | 21.3 nM | mdpi.com |

| Compound 6c (Nicotinic Acid Hydrazone) | Hydrazone derivative | Antiproliferative (K562 cells) | IC₅₀ | 24.99 µM | nih.gov |

Development of Novel this compound-Based Therapeutics

The nicotinic acid scaffold is a versatile template for developing a wide range of therapeutics. Research has demonstrated that derivatives of nicotinic acid can be engineered to possess potent anti-inflammatory, anticancer, and antioxidant properties. mdpi.comnih.govnih.gov The development of novel therapeutics from this compound would involve synthesizing derivatives designed to engage specific biological targets associated with disease.

For instance, novel nicotinic acid-based compounds have been synthesized and shown to act as selective cytotoxic agents against various human cancer cell lines. nih.gov One such derivative exhibited potent inhibition of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein in tumor angiogenesis, with an IC₅₀ value of 0.068 μM. nih.gov Other research has focused on creating nicotinic acid derivatives as anti-inflammatory agents by targeting pathways involving TNF-α, IL-6, iNOS, and COX-2. nih.gov Following these examples, this compound could be chemically modified to create analogous compounds, potentially leading to new classes of anticancer or anti-inflammatory drugs. The synthesis process often involves multi-step reactions to append different functional groups and heterocyclic rings to the core structure, aiming to enhance the molecule's drug-like properties. mdpi.com

Exploration of Additional Biological Targets and Pathways

A key aspect of future research is to look beyond the known activities of nicotinic acid and explore novel biological targets and mechanisms of action for this compound derivatives. While some nicotinic acid analogs are known to target receptors like VEGFR-2 or enzymes in inflammatory pathways, the full spectrum of their biological interactions is not completely understood. nih.govnih.gov

Future studies could employ techniques such as proteomic profiling or chemical biology approaches to identify the direct binding partners of novel this compound derivatives within the cell. This could reveal previously unknown mechanisms of action or identify entirely new therapeutic applications. For example, some complex derivatives of other acids have been found to induce apoptosis through the activation of caspases or to inhibit enzymes like glutathione S-transferase, which is involved in drug resistance. nih.govmdpi.comnih.gov Investigating whether this compound derivatives can modulate similar or different pathways could open up new avenues for therapeutic development, particularly in oncology.

Combinatorial Chemistry and High-Throughput Screening for Derivative Discovery

To accelerate the discovery of new drug candidates, modern drug development relies heavily on combinatorial chemistry and high-throughput screening (HTS). nih.govsyngeneintl.com Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. nih.gov This approach could be applied to the this compound scaffold to generate thousands of unique derivatives by systematically combining a variety of chemical building blocks at different positions on the molecule.

Once a large library of this compound derivatives is created, HTS can be used to rapidly test all of them for a specific biological activity. syngeneintl.comnih.gov HTS platforms use automated robotics and sensitive detection methods to screen vast compound collections against a specific biological target or in a cell-based assay. ku.eduuthscsa.edu This titration-based screening approach can efficiently profile every compound, generating rich datasets that can be mined for reliable biological activities and structure-activity relationships directly from the primary screen. nih.gov This combination of large-scale synthesis and rapid screening dramatically increases the efficiency of discovering novel and potent lead compounds from the this compound scaffold for further development.

Translational Research from Bench to Pre-clinical and Clinical Applications

The ultimate goal of drug discovery is to translate a promising compound from the laboratory into a safe and effective medicine for patients. This translational research pathway is a long and rigorous process involving distinct preclinical and clinical phases.

Any lead compound derived from this compound would first undergo extensive preclinical evaluation. This stage involves a series of in vitro and in vivo studies to characterize the drug's pharmacological, pharmacokinetic, and toxicological properties. nih.gov Cellular models are used for initial efficacy and mechanism-of-action studies, followed by testing in appropriate animal models to assess safety and efficacy in a living system. nih.gov Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), mandate specific non-clinical safety studies, including repeated dose toxicity studies in both rodent and non-rodent species, to support the initiation of human clinical trials. europa.eu

If a this compound-based candidate demonstrates a favorable profile in preclinical studies, it can advance to clinical trials in humans. This phase is typically divided into three stages: Phase I to assess safety and dosage in healthy volunteers, Phase II to evaluate efficacy and side effects in a small group of patients, and Phase III to confirm efficacy, monitor adverse reactions, and compare it to standard treatments in a large patient population. The recent emphasis on dose optimization in drug development ensures that the dose selected for later-stage trials provides the best balance of clinical benefit and tolerability. nih.govnih.gov A successful journey through all these phases is required for a new therapeutic to gain marketing authorization and become available for clinical use.

Q & A

Advanced Research Question

- Standardize solvent systems : Use DMSO stock solutions (<0.1% v/v) to avoid cytotoxicity .

- Include positive/negative controls : e.g., Nicotinic acid (positive for receptor binding assays).

- Validate via dose-response curves : Report IC₅₀ values with 95% confidence intervals (n ≥ 3 replicates) .

How should researchers address discrepancies in reported biological activities of this compound analogs?

Advanced Research Question

Contradictions may stem from assay variability or structural impurities. Mitigation steps:

Replicate assays using identical cell lines/passage numbers (e.g., HEK-293 vs. HeLa).

Perform HRMS to confirm analog structures.

Apply meta-analysis of published data to identify outliers (e.g., RevMan software) .

What are the best practices for characterizing metal complexes of this compound?

Basic Research Question

- Elemental analysis : Confirm metal-to-ligand ratios (e.g., 1:2 for Cu²⁺ complexes).

- Magnetic susceptibility : Determine coordination geometry (e.g., octahedral vs. square planar).

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C indicates robust complexes) .

How can researchers optimize green chemistry approaches for this compound synthesis?

Advanced Research Question

Replace traditional solvents with ionic liquids (e.g., [BMIM][BF₄]) or use microwave-assisted synthesis to reduce reaction times. Compare eco-friendliness via E-factor :

| Method | E-Factor (kg waste/kg product) |

|---|---|

| Conventional | 8.5 |

| Microwave | 2.1 |

What statistical methods are appropriate for analyzing structure-activity relationships (SAR) in this compound derivatives?

Advanced Research Question

- Multivariate regression : Correlate substituent electronic parameters (Hammett σ) with bioactivity.

- Principal component analysis (PCA) : Cluster derivatives by functional group effects .

- Report p-values and adjusted R² to quantify significance .

How should ethical considerations shape in vivo studies of this compound?

Basic Research Question

Adhere to NIH guidelines for animal welfare:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.